N-Methyl-D-Ornithine tert-butoxycarbonyl methyl ester hydrochloride (N-Me-D-Orn(Boc)-OMe.HCl) is a synthetic compound classified as a modified amino acid. This compound features an ornithine residue that is protected with a tert-butoxycarbonyl (Boc) group and includes a methyl ester functionality. The presence of the methyl group on the nitrogen atom enhances its stability and solubility, making it a valuable intermediate in peptide synthesis and various biochemical applications. The hydrochloride salt form improves its handling and storage properties, facilitating its use in laboratory settings .
N-Methyl-D-Ornithine tert-butoxycarbonyl methyl ester hydrochloride exhibits significant biological activity due to its structural characteristics. Modified amino acids such as this one have been shown to influence enzyme-substrate interactions and binding affinities. Research indicates that N-methylated amino acids can enhance the potency of peptides against various pathogens, including fungi and bacteria . Furthermore, studies suggest that these modifications improve pharmacological properties, making them more effective in therapeutic applications .
The synthesis of N-Methyl-D-Ornithine tert-butoxycarbonyl methyl ester hydrochloride typically involves several key steps:
N-Methyl-D-Ornithine tert-butoxycarbonyl methyl ester hydrochloride has several applications in biochemical research and pharmaceutical development:
Studies involving N-Methyl-D-Ornithine tert-butoxycarbonyl methyl ester hydrochloride often focus on its interactions within peptide chains and its role in enzymatic processes. Research has demonstrated that modified ornithines can influence binding affinities and catalytic efficiencies in enzyme-substrate complexes. These interactions are critical for understanding how structural modifications affect biological function and therapeutic efficacy .
N-Methyl-D-Ornithine tert-butoxycarbonyl methyl ester hydrochloride can be compared with several similar compounds that share structural characteristics but differ in specific functional groups or modifications:
| Compound Name | Key Differences |
|---|---|
| N-Methyl-D-ornithine methyl ester | Lacks the Boc protecting group |
| D-Ornithine tert-butoxycarbonyl | Lacks N-methylation |
| N-Methyl-D-ornithine | Lacks the methyl ester group |
| N-Methyl-L-ornithine | Different chirality (L vs D) |
N-Methyl-D-Ornithine tert-butoxycarbonyl methyl ester hydrochloride stands out due to its combination of protective groups (Boc) and functional modifications (N-methylation and methyl ester), enhancing its versatility as an intermediate in organic synthesis and peptide chemistry. This unique structure allows it to participate effectively in various
The evolution of peptide synthesis has long relied on protecting groups and amino acid modifications to address challenges such as racemization, poor solubility, and enzymatic degradation. The introduction of tert-butoxycarbonyl (Boc) groups in the mid-20th century revolutionized amine protection, enabling selective deprotection under mild acidic conditions. Concurrently, N-methylation emerged as a strategy to reduce peptide aggregation and enhance membrane permeability, particularly for therapeutic peptides targeting intracellular pathways.
N-Me-D-Orn(Boc)-OMe·HCl embodies these historical advancements. Its development parallels the broader adoption of non-proteinogenic amino acids, such as ornithine, in synthetic biology. Ornithine, a key urea cycle intermediate, gained attention for its structural flexibility and compatibility with solid-phase peptide synthesis (SPPS). By incorporating N-methylation and Boc protection, researchers tailored ornithine derivatives to resist proteolysis and improve synthetic yields, as demonstrated in early studies of beta-sheet-inducing peptides.
Ornithine (C~5~H~12~N~2~O~2~) is a diamino acid with a four-carbon backbone and a side-chain amine group. Unlike proteinogenic amino acids, it lacks a dedicated codon and is primarily metabolic, participating in arginine biosynthesis and the urea cycle. N-Me-D-Orn(Boc)-OMe·HCl modifies this backbone through three key alterations:
These modifications position N-Me-D-Orn(Boc)-OMe·HCl as a chiral building block with distinct advantages over natural ornithine. The D-configuration, though non-natural, confers resistance to enzymatic cleavage in vivo, a property leveraged in antimicrobial and anticancer peptides.
Table 1: Structural Comparison of Ornithine Derivatives
| Compound | Alpha-Amine | Delta-Amine | Carboxyl Group | Configuration |
|---|---|---|---|---|
| L-Ornithine | Free NH~2~ | Free NH~2~ | Free COOH | L |
| Boc-L-Orn-OMe·HCl | Free NH~2~ | Boc | Methyl ester | L |
| N-Me-D-Orn(Boc)-OMe·HCl | N-methyl | Boc | Methyl ester | D |
In contemporary workflows, N-Me-D-Orn(Boc)-OMe·HCl serves as a versatile intermediate for synthesizing peptidomimetics and macrocyclic compounds. Its Boc and methyl ester groups simplify stepwise assembly by allowing orthogonal deprotection strategies. For instance, the Boc group can be removed with trifluoroacetic acid (TFA) without affecting the methyl ester, enabling sequential coupling in SPPS.
The compound’s N-methylation is particularly valuable in reducing peptide backbone flexibility, a feature critical for stabilizing secondary structures like beta-turns. Studies on beta-sheet mimetics have shown that N-methylated residues enforce rigid conformations, thereby enhancing binding affinity to biological targets. Additionally, the D-configuration disrupts protease recognition, extending the half-life of therapeutic peptides in physiological environments.
Applications extend beyond therapeutics. In materials science, N-Me-D-Orn(Boc)-OMe·HCl has been used to design self-assembling peptides for nanotechnology, leveraging its predictable hydrogen-bonding patterns and solubility in organic solvents.
The synthesis of N-Methyl-D-Ornithine(tert-Butoxycarbonyl)-Methyl Ester Hydrochloride represents a significant challenge in peptide chemistry due to the inherent steric hindrance introduced by N-methylation and the need to maintain stereochemical integrity throughout the synthetic process [1] [2]. This compound serves as a crucial building block in the preparation of bioactive peptides with enhanced metabolic stability and membrane permeability [3] [4].
Solid-phase peptide synthesis has emerged as the predominant methodology for incorporating N-Methyl-D-Ornithine(tert-Butoxycarbonyl)-Methyl Ester Hydrochloride into peptide sequences [5] [6]. The technique offers significant advantages including simplified purification procedures, reduced racemization, and enhanced synthetic efficiency compared to solution-phase approaches [7] [8].
The incorporation of N-methylated amino acids into peptide chains using solid-phase methodologies requires careful optimization of reaction conditions to overcome the reduced nucleophilicity of secondary amines [9] [1]. Contemporary solid-phase protocols have demonstrated yields exceeding 90% for single incorporations of N-methylated residues when appropriate coupling reagents and activation strategies are employed [2] [10].
The tert-butoxycarbonyl protecting group demonstrates exceptional utility in the synthesis of N-Methyl-D-Ornithine derivatives due to its stability under basic conditions and selective removal under acidic treatment [11] [12]. Optimization of tert-butoxycarbonyl deprotection conditions has proven critical for maintaining the integrity of N-methylated residues during peptide assembly [13] [14].
Research has established that traditional trifluoroacetic acid deprotection protocols require modification when applied to N-methylated substrates [11] [15]. The enhanced acid sensitivity of N-methylated amino acids necessitates milder deprotection conditions to prevent unwanted side reactions [16] [17]. Optimized protocols employing 4 molar hydrochloric acid in dioxane at reduced temperatures (0-5°C) have demonstrated superior performance compared to standard trifluoroacetic acid conditions [13] [12].
The mechanism of tert-butoxycarbonyl deprotection involves protonation followed by fragmentation to generate the free amine, carbon dioxide, and a transient tert-butyl cation [12] [18]. This process generates isobutylene as a byproduct, which can be effectively removed under the reaction conditions without interfering with the synthetic sequence [11] [14].
Table 1: tert-Butoxycarbonyl Protection Strategy Optimization Parameters
| Parameter | Standard Conditions | Optimized Conditions | References |
|---|---|---|---|
| Temperature (°C) | 25 | 0-5 | [11] [13] [12] |
| Reaction Time (h) | 2-4 | 1-2 | [11] [13] [12] |
| Acid Concentration (equiv) | 4.0 (TFA) | 2.0 (4M HCl/dioxane) | [11] [13] [12] |
| Solvent System | DCM | DCM/dioxane | [11] [13] [12] |
| Yield (%) | 85-92 | 92-98 | [11] [13] [12] |
| Racemization (%) | <0.5 | <0.1 | [11] [13] [12] |
The selection of appropriate coupling reagents represents a critical factor in achieving efficient amide bond formation with N-Methyl-D-Ornithine(tert-Butoxycarbonyl)-Methyl Ester Hydrochloride [19] [9]. The steric hindrance associated with N-methylation significantly reduces the nucleophilicity of the amino group, necessitating the use of highly reactive coupling systems [1] [20].
Hexafluorophosphate azabenzotriazole tetramethyl uronium in combination with N,N-diisopropylethylamine has emerged as the gold standard for N-methylated amino acid couplings [19] [21]. This reagent system demonstrates exceptional reactivity toward sterically hindered substrates while maintaining low levels of racemization [9] [22]. The mechanism involves formation of a highly reactive oxybenzotriazole active ester that readily couples with secondary amines [23] [21].
Alternative phosphonium-based reagents including benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate and bromotripyrrolidinophosphonium hexafluorophosphate have shown comparable efficiency for N-methylated couplings [24] [20]. However, these reagents demonstrate reduced effectiveness in the presence of hydroxybenzotriazole, which forms unreactive benzotriazolyl esters with N-methylated substrates [20] [25].
Carbodiimide-based systems employing diisopropylcarbodiimide with hydroxybenzotriazole show moderate efficiency but require extended reaction times and may result in increased levels of racemization [24] [26]. The formation of urea byproducts can complicate purification procedures, particularly in solid-phase applications [27] [26].
Table 2: Coupling Reagent Compatibility with N-Methyl-D-Ornithine(tert-Butoxycarbonyl)-Methyl Ester Hydrochloride
| Coupling Reagent | Coupling Efficiency (%) | Reaction Time (h) | Racemization (%) | Side Products | References |
|---|---|---|---|---|---|
| HATU/DIPEA | 92-98 | 0.5-1.0 | <0.1 | Minimal | [19] [9] [22] |
| PyBOP/DIPEA | 75-85 | 2-4 | <0.3 | Moderate | [24] [20] |
| PyBroP/DIPEA | 88-95 | 1-2 | <0.2 | Minimal | [20] [25] |
| DIC/HOBt | 65-75 | 4-6 | 0.5-1.0 | Moderate | [24] [26] |
| BOP-Cl | 85-92 | 1-3 | <0.2 | Low | [20] [28] |
| PyAOP/HOAt | 90-96 | 0.5-1.5 | <0.1 | Minimal | [29] [30] |
Solution-phase methodologies for the preparation of N-Methyl-D-Ornithine(tert-Butoxycarbonyl)-Methyl Ester Hydrochloride offer complementary approaches to solid-phase techniques [31] [32]. These methods provide greater flexibility in reaction conditions and enable the preparation of building blocks for subsequent solid-phase incorporation [33] [34].
The sodium hydride/methyl iodide protocol represents a classical approach for N-methylation of protected amino acids [33] [32]. This method involves deprotonation of the amino group with sodium hydride followed by alkylation with methyl iodide in tetrahydrofuran [35] [32]. While effective, this approach requires careful temperature control to minimize racemization and side reactions [33] [32].
Mitsunobu methylation protocols have demonstrated superior performance for N-methylated amino acid synthesis [32] [2]. This approach employs triphenylphosphine, diethyl azodicarboxylate, and methanol under neutral conditions to achieve N-methylation without racemization [2] [36]. The method is particularly effective for substrates bearing acid-sensitive protecting groups [32] [2].
The oxazolidinone route provides an alternative strategy involving cyclization of fluorenylmethyloxycarbonyl-protected amino acids followed by ring opening and reductive methylation [34] [37]. This approach has shown excellent results for cysteine derivatives and may be applicable to ornithine substrates with appropriate modifications [38] [37].
Reductive amination methodologies employ aldehyde precursors in combination with methylamine and reducing agents [39] [32]. This approach offers good yields and stereoselectivity but requires the preparation of specialized aldehyde intermediates [35] [32]. The method is particularly useful for large-scale preparations where substrate availability is not limiting [39] [40].
Table 3: Solution-Phase Synthesis Yields for N-Methylated Ornithine Derivatives
| Method | Starting Material | Yield (%) | Reaction Time (h) | Enantiomeric Excess (%) | References |
|---|---|---|---|---|---|
| Sodium hydride/methyl iodide | Boc-D-Orn(Boc)-OH | 65-75 | 12-24 | >95 | [33] [32] |
| Mitsunobu methylation | Nosyl-D-Orn(Boc)-OH | 85-92 | 4-8 | >98 | [32] [2] |
| Oxazolidinone route | Fmoc-D-Orn(Boc)-OH | 88-94 | 6-12 | >97 | [34] [37] |
| Reductive amination | Aldehyde precursor | 70-82 | 8-16 | >94 | [39] [32] |
| Direct alkylation | Protected ornithine | 60-70 | 24-48 | >92 | [35] [32] |
The maintenance of stereochemical integrity during the synthesis of N-Methyl-D-Ornithine(tert-Butoxycarbonyl)-Methyl Ester Hydrochloride requires sophisticated analytical methods for enantiomeric purity determination [41] [42]. The presence of multiple chiral centers and the N-methyl substituent complicates conventional analytical approaches [43] [44].
Chiral high-performance liquid chromatography represents the most widely employed method for enantiomeric purity analysis [41] [44]. This technique utilizes chiral stationary phases to separate enantiomers based on differential interactions with the chiral selector [44] [45]. Detection limits as low as 0.1% D-isomer contamination can be achieved with optimized chromatographic conditions [41] [44].
Gas chromatography on chiral stationary phases such as Chirasil-Val provides exceptional sensitivity for enantiomeric analysis [43]. This method requires derivatization of the amino acid to volatile derivatives but offers detection limits approaching 0.05% for the minor enantiomer [43]. The technique is particularly valuable for confirming the absence of racemization during synthetic procedures [43] [46].
Ion-exchange chromatography methods based on the formation of diastereomeric dipeptides offer an alternative approach for enantiomeric purity determination [42]. This method involves coupling the N-methylated amino acid with an enantiopure lysine derivative followed by chromatographic separation of the resulting diastereomers [42]. The technique provides excellent accuracy but requires additional synthetic steps for sample preparation [42].
Nuclear magnetic resonance spectroscopy with chiral shift reagents enables rapid assessment of enantiomeric purity without extensive sample preparation [46]. This approach utilizes lanthanide-based chiral shift reagents to induce differential chemical shifts for enantiomers [46]. While less sensitive than chromatographic methods, nuclear magnetic resonance analysis provides valuable structural information in addition to purity data [46].
Table 4: Enantiomeric Purity Control Methods
| Analytical Method | Detection Limit (% D-isomer) | Sample Preparation | Analysis Time (min) | Accuracy (%) | References |
|---|---|---|---|---|---|
| Chiral HPLC | 0.1 | Direct injection | 15-30 | ±0.05 | [41] [44] |
| GC on Chirasil-Val | 0.05 | Derivatization required | 20-40 | ±0.02 | [43] |
| Ion-exchange chromatography | 0.1 | Dipeptide formation | 45-60 | ±0.1 | [42] |
| NMR with chiral shift reagents | 1.0 | Complex formation | 10-15 | ±0.5 | [46] |
| Enzymatic assay | 0.5 | Substrate conversion | 60-120 | ±0.2 | [41] |
The introduction of N-methyl substituents into amino acid derivatives presents numerous technical challenges related to selectivity, reactivity, and stereochemical control [1] [2]. These challenges are particularly pronounced for ornithine derivatives due to the presence of multiple amino groups that can undergo competing methylation reactions [2] [10].
Steric hindrance represents the primary challenge in N-methylation reactions [1] [2]. The methyl substituent significantly reduces the nucleophilicity of the amino group, leading to decreased reaction rates and yields [3] [2]. Extended reaction times and elevated temperatures are often required to achieve complete conversion, but these conditions can promote unwanted side reactions including racemization [2] [10].
Competing side reactions constitute another significant challenge in N-methylation protocols [1] [2]. These include over-methylation to quaternary ammonium salts, elimination reactions, and base-catalyzed epimerization [2] [47]. Careful selection of methylating agents and reaction conditions is essential to minimize these competing pathways [2] [10].
Racemization during N-methylation represents a critical concern for maintaining stereochemical integrity [2] [48]. The acidic or basic conditions typically employed for N-methylation can promote epimerization at the alpha-carbon [48] [49]. Low-temperature conditions and neutral methylating agents have been developed to address this challenge [2] [48].
Multiple methylation events can occur when unprotected amino groups are present in the substrate [2] [10]. This is particularly problematic for ornithine derivatives bearing both alpha- and delta-amino groups [2]. Selective protection strategies and controlled stoichiometry are essential for achieving regioselective N-methylation [2] [10].
The inherently low reactivity of N-methylated intermediates toward subsequent coupling reactions represents an additional challenge [1] [10]. Standard coupling protocols often prove inadequate for these sterically hindered substrates, necessitating the use of more reactive coupling systems or modified reaction conditions [1] [2].
Table 5: N-Methylation Selectivity Challenges
| Challenge | Impact on Yield (%) | Mitigation Strategy | Success Rate (%) | References |
|---|---|---|---|---|
| Steric hindrance | 15-25 decrease | Extended reaction time/temperature | 80-90 | [1] [2] [10] |
| Competing side reactions | 10-20 decrease | Optimized base selection | 85-95 | [1] [2] |
| Racemization | 5-10 decrease | Low temperature conditions | 90-98 | [2] [48] |
| Multiple methylation | 20-30 decrease | Controlled stoichiometry | 75-85 | [2] [10] |
| Low reactivity | 25-40 decrease | Activated methylating agents | 70-85 | [1] [10] |
Contemporary research has focused on developing improved N-methylation protocols that address these selectivity challenges [2] [10]. On-resin N-methylation techniques have shown particular promise for peptide synthesis applications [2] [10]. These methods employ sulfonamide activation followed by methylation and deprotection in a three-step sequence that can be completed in under 35 minutes [2].
The crystallographic analysis of tert-butoxycarbonyl-protected ornithine derivatives reveals distinct structural characteristics that are fundamental to understanding their three-dimensional molecular architecture. Studies of related Boc-protected amino acid compounds demonstrate that these derivatives typically adopt monoclinic or orthorhombic crystal systems, with space groups commonly belonging to P21 or P21/c symmetry [2] [3].
The molecular organization within the crystal lattice of Boc-protected ornithine derivatives is significantly influenced by intermolecular hydrogen bonding networks. X-ray crystallographic investigations of bis-Boc-tetra-N-methyl derivatives of gramicidin S analogs have revealed that the urethane nitrogen-hydrogen groups of the protected ornithine side chains form hydrogen bonds with carbonyl oxygen atoms of adjacent residues [2] [3]. These hydrogen bonding interactions occur in an i→i-3 mode, which differs from the i→i+2 mode previously deduced from solution Nuclear Magnetic Resonance studies [2].
The conformational preferences of the tert-butoxycarbonyl protecting group in crystalline environments demonstrate considerable flexibility. Research indicates that the urethane amide bond in Boc-derivatives can adopt both cis and trans conformations in crystal structures, with the cis conformation being particularly favored when strong intermolecular interactions stabilize the crystal packing [4]. This conformational duality arises from the nearly equal energies of the trans and cis conformations of the urethane amide bond, contrasting with typical peptide bonds where the trans conformation is strongly preferred [4].
The unit cell parameters for Boc-protected amino acid derivatives typically fall within specific ranges: cell dimensions of a = 10-15 Å, b = 8-12 Å, and c = 12-18 Å, with calculated densities ranging from 1.2-1.4 g/cm³ [5] [6]. The refinement quality, as indicated by R-factors, generally achieves values between 0.05-0.10, reflecting the high precision of structural determinations at resolutions of 1.5-2.5 Å [5] [7].
The Nuclear Magnetic Resonance spectroscopic characterization of N-Methyl-D-Ornithine tert-butoxycarbonyl methyl ester hydrochloride provides comprehensive information about the molecular structure and conformational dynamics in solution. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinctive chemical shift patterns that reflect the electronic environment of each proton type within the molecule.
The N-methyl group attached to the alpha-amino nitrogen appears as a characteristic singlet in the 2.4-2.6 ppm region, reflecting the electron-withdrawing influence of the adjacent chiral carbon and the protonated amine functionality in the hydrochloride salt form [8] [9]. The methyl ester group manifests as a sharp singlet at 3.7-3.8 ppm, consistent with the electronic environment of methoxy groups attached to electron-withdrawing carbonyl carbons [9] [10].
The tert-butoxycarbonyl protecting group generates one of the most distinctive signals in the ¹H Nuclear Magnetic Resonance spectrum, appearing as an intense singlet at 1.4-1.5 ppm integrating for nine protons [4] [9]. This chemical shift region is characteristic of tert-butyl groups attached to electronegative oxygen atoms in carbamate functionalities [4].
The aliphatic chain protons of the ornithine backbone exhibit chemical shifts that reflect their positions relative to electronegative atoms. The alpha-proton appears as a triplet in the 3.8-4.0 ppm range due to coupling with the adjacent methylene protons, while its chemical shift is influenced by the electron-withdrawing effects of both the ester carbonyl and the protonated amino group [8] [9]. The beta and gamma methylene groups appear as complex multiplets in the 1.6-2.0 ppm region, while the delta-methylene protons adjacent to the Boc-protected amino group resonate at 3.1-3.3 ppm as a triplet [8] [9].
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information with characteristic carbonyl carbon resonances appearing in distinct regions. The ester carbonyl carbon resonates in the 170-175 ppm range, while the carbamate carbonyl of the Boc group appears at 155-160 ppm [11] [12]. The methyl ester carbon appears at 51-53 ppm, and the quaternary carbon of the tert-butyl group resonates at 79-81 ppm [11] [12]. The three equivalent methyl carbons of the tert-butyl group appear at 28-29 ppm, while the aliphatic chain carbons of the ornithine backbone resonate in the 20-35 ppm region [11] [12].
The infrared spectroscopic analysis of N-Methyl-D-Ornithine tert-butoxycarbonyl methyl ester hydrochloride reveals characteristic absorption patterns that provide structural confirmation and functional group identification. The infrared spectrum exhibits multiple distinct absorption bands corresponding to various vibrational modes within the molecule.
The nitrogen-hydrogen stretching vibration of the Boc carbamate group appears in the 3300-3500 cm⁻¹ region with medium intensity [13] [14]. This absorption may show broadening and frequency shifts due to hydrogen bonding interactions, which are common in amino acid derivatives containing carbamate functionalities [14] [15]. The presence of the hydrochloride salt form introduces additional complexity in this region, with broad absorption extending from 2400-3200 cm⁻¹ reflecting the protonated amine characteristics [14] [15].
The aliphatic carbon-hydrogen stretching vibrations manifest as strong absorptions in the 2850-3000 cm⁻¹ region, encompassing multiple overlapping bands from the various methyl and methylene groups present in the molecule [14] [15]. These include stretches from the N-methyl group, the methyl ester, the tert-butyl groups of the Boc protecting group, and the methylene carbons of the ornithine chain [14] [15].
The carbonyl stretching vibrations provide highly diagnostic information about the molecule's functional groups. The ester carbonyl exhibits a strong absorption at 1735-1750 cm⁻¹, characteristic of methyl esters [16] [14] [15]. The carbamate carbonyl of the Boc group appears at a lower frequency of 1680-1720 cm⁻¹ due to the electron-donating resonance effects of the nitrogen atom [16] [14] [15].
The carbon-hydrogen bending vibrations of the methyl groups appear in the 1375-1450 cm⁻¹ region with medium intensity, particularly prominent for the tert-butyl groups of the Boc protecting group [14] [15]. Carbon-nitrogen stretching vibrations contribute medium to strong intensity absorptions in the 1200-1350 cm⁻¹ region [14] [15].
The carbon-oxygen stretching vibrations appear as strong absorptions in two distinct regions: ester carbon-oxygen stretches at 1000-1300 cm⁻¹ and Boc protecting group carbon-oxygen stretches at 1150-1250 cm⁻¹ [14] [15]. The secondary amine salt functionality contributes a medium intensity absorption in the 1550-1650 cm⁻¹ region corresponding to nitrogen-hydrogen bending of the protonated amine [14] [15].
The mass spectrometric analysis of N-Methyl-D-Ornithine tert-butoxycarbonyl methyl ester hydrochloride under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The fragmentation behavior follows predictable pathways based on the stability of resulting cationic fragments and the relative weakness of specific chemical bonds [17] [18].
The protonated molecular ion [M+H]⁺ at m/z 296 typically appears with relatively low intensity (5-15% relative intensity) due to the inherent instability of the molecular ion under electron ionization conditions [17] [19]. This low intensity is characteristic of amino acid derivatives containing multiple functional groups that readily undergo fragmentation [17] [19].
One of the most significant fragmentation pathways involves the loss of hydrogen chloride from the protonated molecular ion, producing a fragment at m/z 260 with 10-20% relative intensity [18]. This neutral loss of 36 mass units is characteristic of amino acid hydrochloride salts and provides immediate identification of the salt form [18].
The McLafferty rearrangement represents a major fragmentation mechanism for this compound, producing a characteristic fragment at m/z 240 through the loss of isobutene (C₄H₈, 56 mass units) from the tert-butoxycarbonyl group [18] [20]. This rearrangement involves hydrogen transfer from a methyl group of the tert-butyl moiety and typically produces fragments with 25-40% relative intensity [18] [20]. The McLafferty rearrangement is a hallmark of tert-butoxycarbonyl-protected compounds and provides definitive structural confirmation [18] [20].
The loss of the entire Boc protecting group (100 mass units) generates a fragment at m/z 196 with significant intensity (30-50% relative intensity) [21] [20]. This fragmentation occurs through cleavage of the carbamate bond and represents one of the most characteristic fragmentations of Boc-protected amino acids [21] [20].
Sequential fragmentation following Boc loss can lead to additional loss of the methyl ester group (COOCH₃, 59 mass units), producing a fragment at m/z 150 with moderate intensity (20-35% relative intensity) [19] [22]. This sequential loss pattern is typical of amino acid esters and provides information about the substitution pattern [19] [22].
The formation of characteristic Boc-related fragments includes the appearance of a fragment at m/z 119 corresponding to the [C₄H₉CO₂]⁺ acylium ion with 10-25% relative intensity [21]. Additionally, the classic Boc cation at m/z 101 appears with significant intensity (40-60% relative intensity) and serves as a diagnostic marker for tert-butoxycarbonyl protection [21].
The base peak in the mass spectrum typically appears at m/z 84, resulting from alpha cleavage reactions adjacent to the carbonyl groups [23] [19]. This high-intensity fragment (80-100% relative intensity) represents the most stable cationic species formed during fragmentation [23] [19]. The tert-butyl carbocation [C₄H₉]⁺ at m/z 57 also appears with high intensity (60-80% relative intensity), reflecting the stability of tertiary carbocations [23] [21].